molecular formula C6H2Br2O2S B1279534 3,4-Dibromothiophene-2,5-dicarboxaldehyde CAS No. 25373-20-0

3,4-Dibromothiophene-2,5-dicarboxaldehyde

Cat. No. B1279534
CAS RN: 25373-20-0
M. Wt: 297.95 g/mol
InChI Key: UIIQKZFRHPLSLU-UHFFFAOYSA-N
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Description

The compound "3,4-Dibromothiophene-2,5-dicarboxaldehyde" is a derivative of thiophene, a heterocyclic compound that is of interest due to its potential applications in organic electronics and materials science. The presence of bromine atoms and aldehyde groups in the molecule suggests that it could serve as an intermediate for further chemical modifications and could be used in the synthesis of various organic semiconductors.

Synthesis Analysis

The synthesis of related dibromothiophene derivatives has been demonstrated through various methods. For instance, a one-pot reaction involving the oxidation and bromination of 3,4-diaryl-2,5-dihydrothiophenes using Br2 has been reported to yield 3,4-diaryl-2,5-dibromothiophenes with high efficiency . Additionally, a versatile synthesis approach for bithiophene-based dicarboxaldehydes from a common synthon has been developed, which could potentially be adapted for the synthesis of "3,4-Dibromothiophene-2,5-dicarboxaldehyde" .

Molecular Structure Analysis

The molecular structure of dibromothiophene derivatives has been studied using X-ray crystallography. For example, the molecular structure of 3,4′-Dibromo-2,2′-bithiophene has been elucidated, providing insights into the arrangement of atoms and the overall geometry of such compounds . This information is crucial for understanding the reactivity and properties of the molecules.

Chemical Reactions Analysis

Dibromothiophene derivatives are versatile intermediates that can undergo various chemical reactions. They have been used as building blocks for the preparation of tetraarylthiophenes through Suzuki coupling reactions . Furthermore, the transformation of functional bithiophene synthons into dicarboxaldehydes suggests that "3,4-Dibromothiophene-2,5-dicarboxaldehyde" could also participate in similar coupling reactions to yield donor-acceptor copolymers .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "3,4-Dibromothiophene-2,5-dicarboxaldehyde" are not detailed in the provided papers, the properties of related compounds can offer some insights. For example, the presence of electron-rich and electron-deficient groups within the molecule can influence its electronic properties, making it a candidate for use in organic semiconductors . Additionally, the crystal structure and hydrogen bonding patterns of related compounds can affect their emissive properties and waveguide capabilities .

Scientific Research Applications

Synthesis and Application in Organic Chemistry

3,4-Dibromothiophene derivatives, including 3,4-Dibromothiophene-2,5-dicarboxaldehyde, have been extensively studied for their applications in organic chemistry. A notable example is the one-pot oxidation and bromination of 3,4-diaryl-2,5-dihydrothiophenes using Br2, leading to the synthesis of 3,4-diaryl-2,5-dibromothiophenes. These compounds serve as crucial building blocks in organic synthesis. For instance, employing 3,4-diphenyl-2,5-dibromothiophene as a template, a range of 2,3,4,5-tetraarylthiophenes has been prepared using the Suzuki coupling reaction. This process offers a new and straightforward approach to the preparation of tetraarylthiophenes, highlighting the versatility of 3,4-Dibromothiophene derivatives in synthesizing complex organic molecules (Dang & Chen, 2007).

Use in Semiconductor and Polymer Research

Bithiophene dicarboxaldehydes, closely related to 3,4-Dibromothiophene-2,5-dicarboxaldehyde, are promising electron-rich building blocks for developing organic semiconductors. These compounds have been synthesized using novel functional bithiophenes, and their application in the synthesis of arylene vinylene-linked donor-acceptor copolymers is demonstrated. This shows the potential of 3,4-Dibromothiophene derivatives in the development of new materials for electronic applications (Bhuwalka et al., 2015).

Role in Developing Advanced Synthetic Methods

The regioselective palladium(0)-catalyzed cross-coupling reactions of tetrabromothiophene, which can be related to 3,4-Dibromothiophene-2,5-dicarboxaldehyde, provide a method to synthesize various complex thiophene derivatives. These methods are crucial for advancing synthetic chemistry, offering new ways to create structurally diverse molecules (Tùng et al., 2009).

Contributions to Material Science

Research on dibromothiophene derivatives has also contributed to material science. For instance, studies have demonstrated spontaneous solid-state polymerization reactions in 2,5-dibromothiophene derivatives. These findings are significant for understanding and designing materials with unique properties, such as conductive polymers (Spencer et al., 2003).

Safety And Hazards

3,4-Dibromothiophene-2,5-dicarboxaldehyde is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed . It should be handled with care, and appropriate personal protective equipment should be used. In case of accidental ingestion, immediate medical attention should be sought .

properties

IUPAC Name

3,4-dibromothiophene-2,5-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2O2S/c7-5-3(1-9)11-4(2-10)6(5)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIQKZFRHPLSLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(C(=C(S1)C=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460643
Record name 3,4-Dibromothiophene-2,5-dicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromothiophene-2,5-dicarboxaldehyde

CAS RN

25373-20-0
Record name 3,4-Dibromothiophene-2,5-dicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dibromothiophene-2,5-dicarboxaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Kumar, PS Chae - Sensors and Actuators B: Chemical, 2019 - Elsevier
Six thiophene-bis(benzimidazole)-based molecular probes with tunable fluorescence emission were synthesized for selective Hg 2+ detection. Probe 1 contains a thiophene-bis(…
Number of citations: 36 www.sciencedirect.com

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